Boc-L-2,4-dimethylphenylalanine
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Overview
Description
Boc-L-2,4-dimethylphenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-2,4-dimethylphenylalanine. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-2,4-dimethylphenylalanine typically involves the protection of the amino group of L-2,4-dimethylphenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or anhydrous medium, often with solvents like tert-butyl alcohol . The reaction mixture is stirred at room temperature, and the product is isolated through extraction and crystallization processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps involve crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Boc-L-2,4-dimethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) facilitate the removal of the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: L-2,4-dimethylphenylalanine (free amino acid).
Scientific Research Applications
Boc-L-2,4-dimethylphenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-L-2,4-dimethylphenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid . The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, influencing their structure and function .
Comparison with Similar Compounds
Boc-L-phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.
Boc-L-tyrosine: Contains a hydroxyl group on the phenyl ring instead of methyl groups.
Boc-L-tryptophan: Features an indole ring instead of a phenyl ring.
Uniqueness: Boc-L-2,4-dimethylphenylalanine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This makes it a valuable compound in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376127 |
Source
|
Record name | Boc-L-2,4-dimethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849440-31-9 |
Source
|
Record name | Boc-L-2,4-dimethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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